molecular formula C16H30N2O3 B7928429 Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7928429
M. Wt: 298.42 g/mol
InChI Key: UIMUSTUGVZRPQE-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy-ethylamino group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with target proteins, while the cyclopropyl and cyclohexyl groups provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid methyl ester
  • Cyclopropyl-[4-(2-amino-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
  • Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid ethyl ester

Uniqueness

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .

Biological Activity

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known by its CAS number 1353944-21-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 298.427 g/mol
  • IUPAC Name : tert-butyl (4-(2-hydroxyethyl)cyclohexyl)carbamate
  • Physical Form : White solid
  • Purity : 97% .

The compound acts primarily as a modulator of neurotransmitter activity, particularly in the central nervous system. Its structure suggests potential interactions with various receptors, including:

  • Acetylcholine receptors : It may inhibit acetylcholinesterase, thereby increasing acetylcholine levels and enhancing cholinergic signaling.
  • P2Y Receptors : Some studies indicate that structural analogues can act as antagonists to these receptors, suggesting a similar potential for cyclopropyl derivatives .

In Vitro Studies

  • Neuroprotective Effects : Research indicates that cyclopropyl derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance, compounds similar to cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid were shown to enhance cell viability in the presence of Aβ .
    Treatment GroupCell Viability (%)
    Control100
    Aβ Only43.78
    Aβ + Compound62.98
  • Oxidative Stress Reduction : The compound exhibited a reduction in malondialdehyde (MDA) levels, indicating its potential to mitigate oxidative stress in cellular models .

In Vivo Studies

In animal models, particularly those mimicking Alzheimer's disease pathology (e.g., scopolamine-induced models), cyclopropyl derivatives demonstrated moderate efficacy in reducing Aβ aggregation and associated neuroinflammation. However, the effects were less pronounced compared to established treatments like galantamine .

Case Studies

  • Alzheimer's Disease Models : In a study using scopolamine-induced rats, treatment with cyclopropyl derivatives resulted in decreased levels of Aβ plaques compared to untreated controls. The reduction was statistically significant when compared to the scopolamine group but not as effective as galantamine .
  • Cytotoxicity Assessment : In vitro assessments showed that at concentrations up to 100 µM, cyclopropyl derivatives did not exhibit cytotoxic effects on astrocyte cultures, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-8-9-14)13-6-4-12(5-7-13)17-10-11-19/h12-14,17,19H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMUSTUGVZRPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)NCCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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